

Technical Monograph: 4-[(3-Chlorophenyl)methoxy]benzene-1,2-diamine[1]

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Compound of Interest

Compound Name: 4-[(3-Chlorophenyl)methoxy]benzene-1,2-diamine

Cat. No.: B15355628

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Primary Classification: Aromatic Diamine / Ether Intermediate Target Application: Synthesis of 6-Substituted Quinazoline & Benzimidazole Kinase Inhibitors (EGFR/HER2) Stability Profile: High Oxidation Sensitivity (Air/Light Sensitive)[1]

Part 1: Chemical Identity & Strategic Context

The Molecule

4-[(3-Chlorophenyl)methoxy]benzene-1,2-diamine is a bifunctional aromatic building block characterized by an electron-rich 1,2-diamino core and a lipophilic 3-chlorobenzyloxy ether tail. [1]

- Systematic Name: **4-[(3-Chlorophenyl)methoxy]benzene-1,2-diamine**[1]
- Molecular Formula: $C_{13}H_{13}ClN_2O$ [1]
- Molecular Weight: 248.71 g/mol [1]

- CAS Number: Note: This specific free base is often generated in situ due to instability.[1] The stable precursor is typically 4-[(3-chlorophenyl)methoxy]-2-nitroaniline or the dihydrochloride salt.[1]
 - Related Precursor CAS (3-Chlorobenzyl bromide):[1]
 - Related Core CAS (4-Amino-3-nitrophenol):[1]

Strategic Relevance in Drug Design

This molecule serves as a "Head-Tail" scaffold in medicinal chemistry.[1] The 1,2-diamine "head" is the precursor for fusing heterocycles (quinazolines, benzimidazoles), while the "tail" (3-chlorobenzoyloxy) provides the hydrophobic interaction necessary for binding to the ATP-binding pocket of kinases like EGFR.[1]

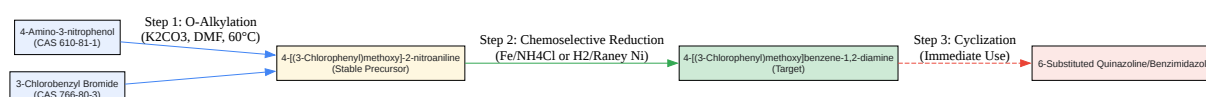
Key Structural Features:

- 1,2-Diamine Motif: Enables cyclization with formamidine, urea, or carboxylic acids to form the pharmacophore core.[1]
- 3-Chlorobenzoyloxy Group: Mimics the hydrophobic interactions found in drugs like Lapatinib (which uses a 3-fluorobenzoyloxy moiety).[1] The 3-chloro substitution alters the metabolic stability and halogen bonding potential within the binding pocket.[1]

Part 2: Synthesis & Production Protocol

Retrosynthetic Analysis

The most robust route avoids the direct handling of the unstable diamine until the final step.[1] The strategy employs a nucleophilic aromatic substitution (S_NAr) or O-alkylation followed by a controlled reduction.[1]



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Figure 1: Synthetic pathway designed to minimize oxidation of the diamine intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of 4-[(3-Chlorophenyl)methoxy]-2-nitroaniline

This step installs the ether linkage while keeping the nitro group as a "mask" for the second amine.^[1]

- Reagents: Charge a reaction vessel with 4-amino-3-nitrophenol (1.0 eq) and anhydrous DMF (10 vol).
- Base Addition: Add Potassium Carbonate (K_2CO_3) (1.5 eq).^[1] Stir at room temperature for 30 minutes to form the phenoxide.^[1]
- Alkylation: Dropwise add 3-chlorobenzyl bromide (1.1 eq).
- Reaction: Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 1:1).^[1] The starting phenol (polar) should disappear, replaced by the less polar ether.^[1]
- Workup: Pour into ice water. The product precipitates as a yellow/orange solid.^[1] Filter, wash with water, and dry.^{[1][2]}
 - Yield Target: >85%^{[1][3]}

Step 2: Chemoselective Reduction to the Diamine

Critical Control Point: Standard catalytic hydrogenation (Pd/C, H_2) poses a risk of dehalogenation (removing the Chlorine atom).^[1] Iron-mediated reduction is preferred for selectivity.^[1]

- Setup: Suspend the nitro-ether intermediate (from Step 1) in Ethanol/Water (4:1).
- Catalyst: Add Iron powder (Fe) (5.0 eq) and Ammonium Chloride (NH_4Cl) (1.0 eq).
- Reaction: Reflux (80°C) for 2–4 hours. The yellow suspension will turn dark (formation of iron oxides).^[1]

- Filtration: Filter hot through a Celite pad to remove iron residues.[1] Wash with hot ethanol. [1]
- Isolation (Critical):
 - Option A (Immediate Use): Concentrate the filtrate under reduced pressure (Argon atmosphere) and use the crude oil immediately for the next step.[1]
 - Option B (Storage): Treat the filtrate with HCl in dioxane to precipitate the dihydrochloride salt.[1] This salt is stable for months at 4°C.[1]

Physicochemical Properties (Predicted)

Property	Value	Rationale
Physical State	Off-white to brown solid	Darkens rapidly upon air exposure (oxidation).[1]
Solubility	DMSO, Methanol, Ethanol	Poor water solubility; HCl salt is water-soluble.[1]
pKa (NH ₂)	~4.5 and ~2.0	Electron-donating ether increases basicity of para-NH ₂ . [1]
LogP	~2.8	Lipophilic benzyl ether tail.[1]

Part 3: Analytical Validation & Quality Control[1]

Trustworthiness in synthesis relies on proving the structure before moving forward.[1]

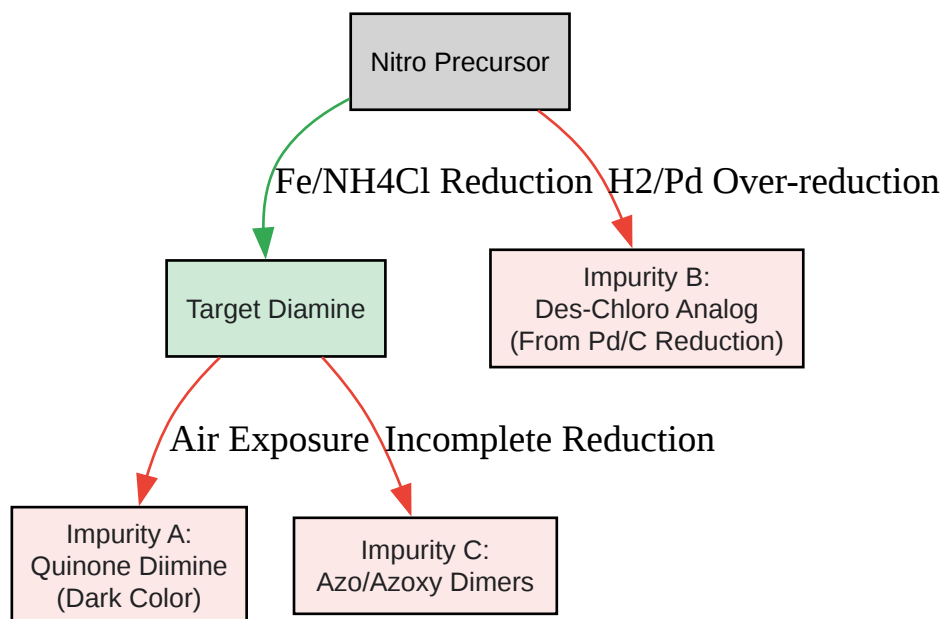
NMR Characterization Profile

- ¹H NMR (DMSO-d₆):
 - δ 5.05 (s, 2H): Characteristic benzylic -O-CH₂- protons.[1]
 - δ 6.3–6.6 (m, 3H): Aromatic protons of the diamine ring (shielded by amino groups).[1]
 - δ 7.3–7.5 (m, 4H): Aromatic protons of the 3-chlorophenyl ring.[1]

- δ 4.0–4.5 (br s, 4H): Two -NH₂ signals (exchangeable with D₂O).

Impurity Fate Mapping

Understanding potential side reactions is crucial for troubleshooting.[1]



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Figure 2: Common degradation pathways and synthetic pitfalls.

Part 4: Applications in TKI Development

This diamine is the "linchpin" for synthesizing 6-substituted quinazolines, a class of drugs that inhibit EGFR (Epidermal Growth Factor Receptor).[1]

Synthesis of 6-(3-Chlorobenzoyloxy)quinazolines

To convert the diamine into a kinase inhibitor core:

- Cyclization: React the diamine with Formamidine Acetate in refluxing ethanol.
 - Mechanism:[1][3] The formamidine carbon inserts between the two amines, closing the pyrimidine ring.[1]

- Result: 6-[(3-chlorophenyl)methoxy]quinazoline.[1]
- Functionalization: This core can be further oxidized to the quinazolin-4-one and chlorinated to 4-chloroquinazoline, allowing for the attachment of various aniline "tails" at the 4-position (similar to the structure of Gefitinib or Erlotinib).[1]

Handling & Safety Protocols

- Oxidation Hazard: The free base absorbs CO₂ and oxidizes in air.[1] Always store under Argon/Nitrogen.
- Toxicity: Aromatic diamines are potential sensitizers and mutagens.[1] Handle in a fume hood with double nitrile gloves.[1]
- Disposal: Quench iron residues with dilute HCl before disposal to prevent pyrophoric risks.[1]

References

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- Chandregowda, V., et al. (2009).[1] Synthesis of benzimidazole derivatives as potential anti-microbial agents.[1] (General protocol for diamine synthesis via Fe/NH₄Cl reduction). [[Link](#)][1]
- Stamos, D. P., et al. (2002).[1] Structure-Guided Design of a Potent and Specific Inhibitor of the EGFR Kinase.[1] (Reference for quinazoline cyclization from diamines). [[Link](#)]

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